![molecular formula C19H19Cl2NO3 B4062933 4-[(2,4-dichlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4062933.png)

4-[(2,4-dichlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

Overview

Description

4-[(2,4-dichlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as KT5823, is a specific inhibitor of protein kinase G (PKG). PKG is involved in various cellular processes, including relaxation of smooth muscle cells and platelet aggregation. KT5823 has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Environmental Fate and Toxicology of 2,4-D Herbicides

A scientometric review focusing on 2,4-D herbicide toxicity reveals that this herbicide is extensively used worldwide in agriculture for pest control. Research indicates a strong relationship between 2,4-D exposure and various environmental and health impacts, including potential toxicity to non-target species and the importance of assessing exposure in human and other vertebrate bioindicators. This suggests the necessity for continuous environmental monitoring and toxicity assessment of compounds like 2,4-D and possibly related benzamides (Zuanazzi, Ghisi, & Oliveira, 2020).

Biodegradation and Environmental Behavior

Herbicides based on 2,4-D, including possibly related benzamide derivatives, demonstrate significant environmental persistence but also offer potential for microbial biodegradation. Research highlights the role of microorganisms in degrading such compounds, mitigating environmental pollution. This indicates a scientific interest in understanding and enhancing biodegradation pathways for environmental management (Magnoli et al., 2020).

Sorption Behavior

Studies on the sorption of 2,4-D and related phenoxy herbicides to soil and organic matter provide insights into how these compounds interact with the environment. Understanding the sorption mechanisms can help predict the mobility and bioavailability of similar compounds, including certain benzamides, in natural systems (Werner, Garratt, & Pigott, 2012).

Potential Antimicrobial Applications

Research into the antimicrobial properties of related compounds, such as monoterpenes found alongside benzamides in plant species, suggests potential for the development of new antimicrobial agents. This area of study is particularly relevant due to the increasing resistance to existing antimicrobial drugs and highlights the need for novel compounds with antimicrobial efficacy (Marchese et al., 2017).

Properties

IUPAC Name |

4-[(2,4-dichlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO3/c20-15-7-8-18(17(21)10-15)25-12-13-3-5-14(6-4-13)19(23)22-11-16-2-1-9-24-16/h3-8,10,16H,1-2,9,11-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZXIMLYWJUYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

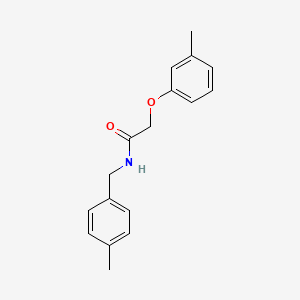

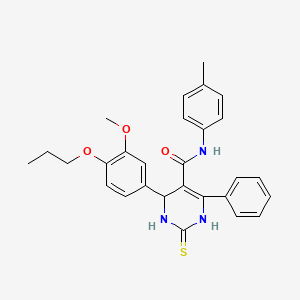

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B4062855.png)

![8-quinolinyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4062859.png)

![ethyl 4-{[(4-phenoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4062861.png)

![2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4062868.png)

![3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B4062877.png)

![2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4062881.png)

![N-{1-[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062888.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4062893.png)

![N-{1-[4-ethyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062907.png)

![3-chloro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4062911.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B4062940.png)

![4-benzyl-1-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4062942.png)